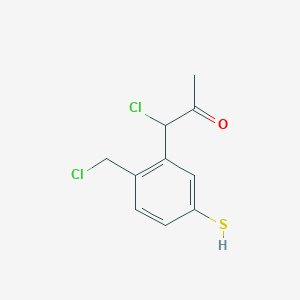

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a 2-(chloromethyl)-5-mercaptophenyl group. The compound’s structure combines reactive functionalities: a ketone group, a chloromethyl (-CH₂Cl) substituent, and a mercapto (-SH) group on the phenyl ring.

Properties

Molecular Formula |

C10H10Cl2OS |

|---|---|

Molecular Weight |

249.16 g/mol |

IUPAC Name |

1-chloro-1-[2-(chloromethyl)-5-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |

InChI Key |

RSPVEMRSJNOSAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)S)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the mercapto group. One common method involves the reaction of 2-chloromethyl-5-mercaptophenylpropan-2-one with thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one

Structural Differences : Replaces the 2-(chloromethyl)-5-mercaptophenyl group with a phenylhydrazine-derived diazene moiety.

Key Properties :

- Crystal Structure: Monoclinic (space group P2₁/c), with unit cell dimensions a = 7.2681 Å, b = 12.361 Å, c = 10.704 Å, β = 101.158°, and Z = 4 .

- Hydrogen Bonding : The hydrazine group forms N–H···O hydrogen bonds, influencing packing density and stability.

Reactivity : The diazene linkage may participate in cyclization or coordination chemistry, differing from the target compound’s thiol-mediated reactivity.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Structural Differences : Features a 4-chlorophenyl group and a cyclopropyl substituent instead of the mercapto-chloromethyl phenyl system.

Key Properties :

1-(5-Chloro-2-methoxyphenyl)propan-1-one

Structural Differences : Substitutes the mercapto and chloromethyl groups with methoxy (-OCH₃) and chloro (-Cl) at positions 2 and 5 on the phenyl ring.

Key Properties :

- Safety Profile : Classified as hazardous (100% concentration), requiring medical consultation upon exposure .

- Electronic Effects : Methoxy’s electron-donating nature deactivates the aromatic ring toward electrophilic substitution, unlike the electron-withdrawing mercapto group in the target compound.

1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

Structural Differences: Incorporates a tetrahydroisoquinoline heterocycle fused with a 4-methoxyphenyl group. Key Properties:

- NMR Data: ¹H NMR (500 MHz, CDCl₃) reveals distinct shifts for the tetrahydroisoquinoline protons (δ ~1.5–4.0 ppm) and methoxy singlet (δ ~3.8 ppm) .

Comparative Data Table

Research Findings and Implications

- Crystallography: The monoclinic system of 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one highlights the role of hydrogen bonding in stabilizing planar structures, a feature less pronounced in the target compound due to its bulky chloromethyl group .

- Safety and Handling : 1-(5-Chloro-2-methoxyphenyl)propan-1-one’s safety data underscore the need for rigorous handling protocols, suggesting similar precautions for the target compound’s mercapto group .

- Reactivity Trends : Electron-donating groups (e.g., methoxy) reduce electrophilic aromatic substitution rates compared to electron-withdrawing mercapto groups, impacting synthetic pathways .

Biological Activity

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one (CAS No. 1804078-77-0) is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10Cl2OS

- Molecular Weight : 249.16 g/mol

- Structure : The compound features a chloromethyl group and a mercaptophenyl moiety, which are significant for its biological interactions.

Research indicates that compounds with chloromethyl ketone structures can inhibit viral proteases, such as those from human herpesvirus (HHV) and cytomegalovirus (HCMV). These proteases are critical for viral maturation and replication. The mechanism typically involves the covalent modification of cysteine residues within the active site of the protease, leading to a loss of enzymatic activity .

Inhibition Studies

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Compounds structurally similar to this compound have shown significant inhibition of AChE, which is relevant in Alzheimer's disease research. For instance, certain derivatives exhibit IC50 values in the low micromolar range .

- Monoamine Oxidase B (MAO-B) : Similar compounds have also demonstrated inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters. The presence of chlorine atoms in these structures has been correlated with increased inhibitory activity .

Cytotoxicity and Selectivity

Research on related compounds indicates varying degrees of cytotoxicity towards different cell lines. Understanding the selectivity and mechanism behind this activity is crucial for developing therapeutic agents. For example, some studies highlight the potential neuroprotective effects against oxidative stress in neuronal cells .

Study 1: Inhibition of Viral Proteases

In a study focusing on chloromethyl ketones, it was demonstrated that these compounds could effectively inhibit HCMV proteases by targeting non-catalytic cysteine residues. The study provided insights into the binding modes and suggested that such inhibitors could serve as lead compounds for antiviral drug development .

Study 2: Neuroprotective Properties

Another investigation examined the neuroprotective potential of similar compounds against oxidative stress-induced damage in PC12 cells. The findings indicated that these compounds could significantly reduce cell death under oxidative stress conditions, suggesting a promising avenue for neuroprotective therapies .

Comparison of Biological Activities

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one | AChE | TBD | |

| Similar Chloromethyl Ketone | MAO-B | TBD | |

| Chloromethyl Ketone Analog | HCMV Protease | TBD |

Summary of Findings

The following table summarizes key findings from various studies on the biological activities associated with chloromethyl ketones:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.